![molecular formula C18H26N2O3 B14249057 Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]- CAS No. 400039-29-4](/img/structure/B14249057.png)
Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]- is a complex organic compound belonging to the benzamide class. Benzamides are significant due to their wide range of applications in medical, industrial, and biological fields. This particular compound is characterized by its unique structure, which includes an acetylamino group, a butyl chain, and a 3-methyl-2-butenyl ether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]- typically involves multiple stepsThe butyl chain is then attached via alkylation reactions, and finally, the 3-methyl-2-butenyl ether linkage is introduced through etherification reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, where each step of the synthesis is optimized for yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to ensure the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the butyl chain or the 3-methyl-2-butenyl ether linkage, leading to the formation of corresponding alcohols or ketones.
Reduction: The compound can be reduced to remove the acetylamino group, resulting in a simpler amine derivative.
Substitution: The acetylamino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, amines, and halogenated benzamides .
Aplicaciones Científicas De Investigación
Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]- involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and receptors, modulating their activity. The butyl chain and 3-methyl-2-butenyl ether linkage may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
Benzamide, 2-(acetylamino)-3,5-dibromo-N-methyl-: This compound has similar structural features but includes bromine atoms, which may enhance its biological activity.
Benzamide, 2-(acetylamino)-3-methoxy-: This derivative has a methoxy group, which can influence its chemical reactivity and biological properties.
Uniqueness
Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Propiedades
Número CAS |
400039-29-4 |
|---|---|
Fórmula molecular |
C18H26N2O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
5-acetamido-N-butyl-2-(3-methylbut-2-enoxy)benzamide |
InChI |
InChI=1S/C18H26N2O3/c1-5-6-10-19-18(22)16-12-15(20-14(4)21)7-8-17(16)23-11-9-13(2)3/h7-9,12H,5-6,10-11H2,1-4H3,(H,19,22)(H,20,21) |
Clave InChI |
GIARFDJOPZKABX-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=C(C=CC(=C1)NC(=O)C)OCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



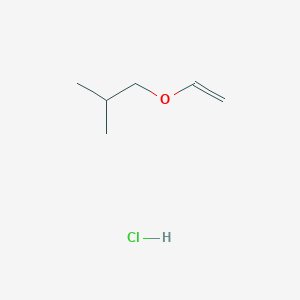
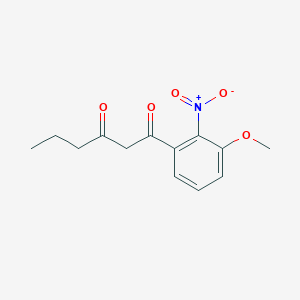


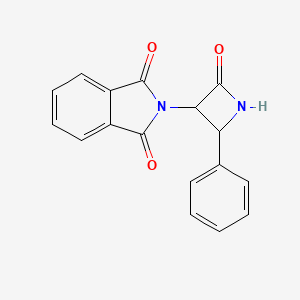
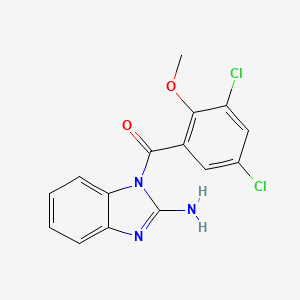
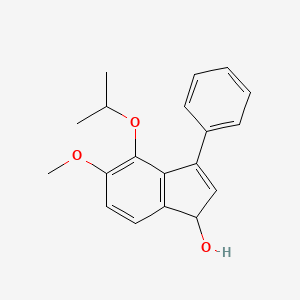
![1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine](/img/structure/B14249003.png)
![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
![Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-](/img/structure/B14249025.png)
![1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one](/img/structure/B14249039.png)

silane](/img/structure/B14249053.png)
